molecular formula C19H25N5OS B2694488 (4-Cyclohexylpiperazin-1-yl)(2-(pyridin-4-ylamino)thiazol-4-yl)methanone CAS No. 1797954-65-4

(4-Cyclohexylpiperazin-1-yl)(2-(pyridin-4-ylamino)thiazol-4-yl)methanone

Cat. No.: B2694488
CAS No.: 1797954-65-4
M. Wt: 371.5
InChI Key: TUIQYZXJMQRODJ-UHFFFAOYSA-N
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Description

(4-Cyclohexylpiperazin-1-yl)(2-(pyridin-4-ylamino)thiazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a pyridine ring, and a thiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylpiperazin-1-yl)(2-(pyridin-4-ylamino)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.

    Cyclohexylpiperazine Addition: The final step involves the addition of cyclohexylpiperazine to the thiazole-pyridine intermediate, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylpiperazin-1-yl)(2-(pyridin-4-ylamino)thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Cyclohexylpiperazin-1-yl)(2-(pyridin-4-ylamino)thiazol-4-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclohexylpiperazin-1-yl)(2-(pyridin-4-ylamino)thiazol-4-yl)methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to induce genetic instability in tumor cells highlights its potential as a novel therapeutic agent .

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-[2-(pyridin-4-ylamino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c25-18(17-14-26-19(22-17)21-15-6-8-20-9-7-15)24-12-10-23(11-13-24)16-4-2-1-3-5-16/h6-9,14,16H,1-5,10-13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIQYZXJMQRODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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